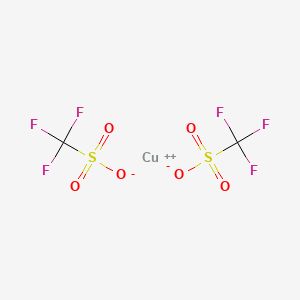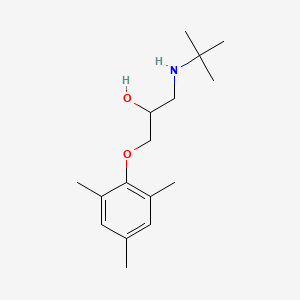![molecular formula C20H15ClN4O B1225503 5-Chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B1225503.png)
5-Chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol is an organochlorine compound and a member of quinolines.
科学的研究の応用
Antifungal Activity
5-Chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol and its derivatives demonstrate notable antifungal properties. For instance, 5,7-dichloro and 5,7-dibromo derivatives of 2-Methyl-8-quinolinol, a closely related compound, have exhibited significant fungitoxic effects against various fungi, including Aspergillus niger, A. oryzae, Trichoderma viride, Myrothecium verrucaria, and Trichophyton mentagrophytes (Gershon, Parmegiani, & Godfrey, 1972).
Antimicrobial Activity
There is evidence of antimicrobial activity associated with similar compounds. For example, 5-Chloromethyl-8-quinolinol, a compound with structural similarities, has been used to create chelates exhibiting antimicrobial properties (Patel & Singh, 2009).
Chemical Synthesis and Characterization
The compound and its derivatives are subject to various chemical synthesis and characterization studies. New derivatives, such as 5-sulfonylheterocyclo-8-quinolinol derivatives, have been synthesized and characterized, indicating a broad area of research in chemical synthesis (Hafez & Awad, 1992).
Application in Material Sciences
Applications in material science, especially in the development of electroluminescent devices, have been researched. Systematic methyl substitution of metal (III) tris(8-quinolinolato) chelates shows that changes in the chemical structure of these compounds can significantly affect photoluminescence and electroluminescence properties, which are crucial for device performance (Sapochak et al., 2001).
X-Ray Crystallography
The compound's structure has been studied using X-ray crystallography. For instance, research on isomorphous crystals of 5-chloro-7-iodo- and 5,7-dibromo-8-quinolinols has provided insights into the molecular and crystal structure of these compounds, which is essential for understanding their chemical behavior and potential applications (Kashino & Haisa, 1973).
Reaction Studies
Studies on the reaction of cobalt complexes with nitrogen monoxide involving 8-quinolinolate ions have shed light on the complex's behavior in chemical reactions, which can be significant for understanding its reactivity and potential use in catalysis or material science (Maejima et al., 1990).
特性
製品名 |
5-Chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol |
|---|---|
分子式 |
C20H15ClN4O |
分子量 |
362.8 g/mol |
IUPAC名 |
5-chloro-7-[pyridin-3-yl-(pyridin-2-ylamino)methyl]quinolin-8-ol |
InChI |
InChI=1S/C20H15ClN4O/c21-16-11-15(20(26)19-14(16)6-4-10-24-19)18(13-5-3-8-22-12-13)25-17-7-1-2-9-23-17/h1-12,18,26H,(H,23,25) |
InChIキー |
ZQQXRNUVLBLBNW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)NC(C2=CN=CC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B1225420.png)
![2,4-dichloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide](/img/structure/B1225421.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(3-methyl-2-benzofuranyl)methanone](/img/structure/B1225425.png)
![N-[(2-fluoroanilino)-sulfanylidenemethyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B1225429.png)
![N-[1-[(4-chlorophenyl)methyl]-4-pyrazolyl]-2-pyrazinecarboxamide](/img/structure/B1225430.png)
![1-[4-[(2-Hydroxy-5-methylphenyl)-oxomethyl]-1-pyrazolyl]-2-(2-methyl-4-thiazolyl)ethanone](/img/structure/B1225437.png)
![2-[[(5-Anilino-1,3,4-thiadiazol-2-yl)thio]methyl]isoindole-1,3-dione](/img/structure/B1225438.png)
![2-(4-Chloro-2-methylphenoxy)acetic acid [2-(ethylamino)-2-oxoethyl] ester](/img/structure/B1225439.png)


![N'-[(4-chlorophenyl)-oxomethyl]-2-thiophen-2-yl-4-thiazolecarbohydrazide](/img/structure/B1225442.png)

![4-[[2-(4-Ethyl-3-oxo-2-morpholinyl)-1-oxoethyl]amino]benzoic acid ethyl ester](/img/structure/B1225449.png)
![1-[1-[(4-Chlorophenyl)methyl]-4-pyrazolyl]-3-(2-oxolanylmethyl)thiourea](/img/structure/B1225450.png)